molecular formula C13H15NO B8629281 6-tert-butyl-2H-isoquinolin-1-one

6-tert-butyl-2H-isoquinolin-1-one

Cat. No.: B8629281
M. Wt: 201.26 g/mol
InChI Key: AFJQEPASWVJQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-tert-butyl-2H-isoquinolin-1-one is an isoquinoline derivative featuring a tert-butyl substituent at the 6-position of the heterocyclic ring. The tert-butyl group, a bulky alkyl substituent, significantly influences the compound's steric and electronic properties. This modification enhances solubility in non-polar solvents and may improve thermal stability, making it valuable in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

6-tert-butyl-2H-isoquinolin-1-one

InChI

InChI=1S/C13H15NO/c1-13(2,3)10-4-5-11-9(8-10)6-7-14-12(11)15/h4-8H,1-3H3,(H,14,15)

InChI Key

AFJQEPASWVJQSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Notes

  • All compounds discussed are labeled "for research use only" (e.g., GLPBIO products) and require careful handling per safety guidelines .
  • Structural data and purity levels are critical for reproducibility in synthetic workflows.

Preparation Methods

Curtius Rearrangement/Electrocyclization Approach

This method, described in US8716481B2, involves a high-temperature Curtius rearrangement followed by electrocyclization to construct the isoquinolinone core. The synthesis begins with N-heterocycloalkoxy-2-methyl-benzonitrile , which undergoes vinylation with tert-butyloxybis(dimethylamino)methane at 120–170°C to form N-heterocycloalkoxy-2-((E)-2-dimethylamino-vinyl)-benzonitrile (VI) . Cyclization in methanolic HCl at reflux yields the hydrochloride salt of the target compound.

Key Steps :

  • Vinylation : tert-Butyloxybis(dimethylamino)methane facilitates the formation of the enamine intermediate.

  • Cyclization : Methanolic HCl induces ring closure via acid-catalyzed electrocyclization.

  • Deprotection : Hydrogenolysis on Pd/C removes protecting groups, yielding the free base.

Yield : 83% after recrystallization (isopropanol/water).
Advantages : High regioselectivity for the 6-position.
Limitations : Requires handling of energetic acyl azides and high temperatures.

Alkoxy-Bis(dialkylamino)methane-Mediated Synthesis

US8785642B2 outlines a cost-effective route using tert-butyloxy-bis-(dimethylamino)methane to generate intermediates. The process starts with 4-[4-cyano-3-((E)-2-pyrrolidin-1-yl-vinyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester , which undergoes cyclization in n-butanol with hydrohalic acid.

Reaction Conditions :

  • Solvent : n-Butanol (preferred for solubility and boiling point).

  • Acid : Concentrated HCl or HBr.

  • Temperature : Reflux (117–118°C for n-butanol).

Yield : 96.4% purity after recrystallization.
Advantages : Avoids expensive reagents; suitable for large-scale production.
Limitations : Requires meticulous control of stoichiometry to prevent byproducts.

Comparative Analysis of Synthetic Methods

Parameter Curtius Rearrangement Alkoxy-Bis(dialkylamino)methane T3P-Mediated
Yield 83%96.4%Moderate
Reagent Cost HighLowHigh
Scalability Limited (energetic intermediates)HighModerate
Purification RecrystallizationRecrystallizationChromatography
Regioselectivity HighHighModerate

Critical Discussion of Methodological Challenges

Protecting Group Strategies

The tert-butyl group is typically introduced via Boc (tert-butoxycarbonyl) protection. US8785642B2 highlights the use of piperidine-1-carboxylic acid tert-butyl ester intermediates, which are stable under acidic cyclization conditions. Deprotection with HCl in dioxane or TFA affords the free amine, crucial for subsequent functionalization.

Solvent and Temperature Optimization

n-Butanol emerges as the optimal solvent due to its high boiling point (117°C) and ability to dissolve both polar and non-polar intermediates. Lower alcohols (e.g., methanol) result in incomplete cyclization, while aprotic solvents (e.g., DMF) promote side reactions.

Byproduct Formation

Patent US20100222325A1 identifies 6-bromo-2H-isoquinolin-1-one as a common byproduct when using brominated precursors. This is mitigated by stoichiometric control of hydrohalic acids and slow addition of reagents .

Q & A

Q. Table 1. Key Spectroscopic Data for this compound

TechniqueKey SignalsReference
1^1H NMRδ 1.35 (s, 9H, t-Bu), δ 7.82 (d, J=8.5 Hz, H-5), δ 8.45 (s, H-3)
13^{13}C NMRδ 29.5 (t-Bu), δ 34.8 (C(CH3_3)3_3), δ 159.8 (C=O)
HRMS[M+H]+^+ m/z 230.1412 (C14_{14}H17_{17}NO, calc. 230.1410)

Q. Table 2. Stability Profile Under Accelerated Conditions

ConditionDegradation (%)TimeframeDetection MethodReference
40°C/75% RH12%14 daysHPLC (retention shift)
UV light (254 nm)8%7 daysTLC (new spots)

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